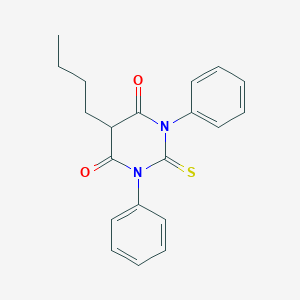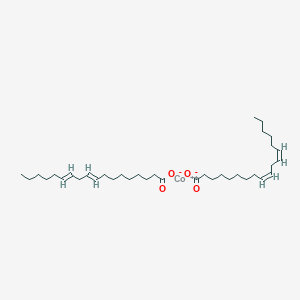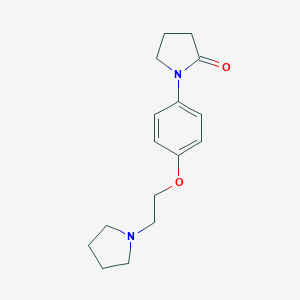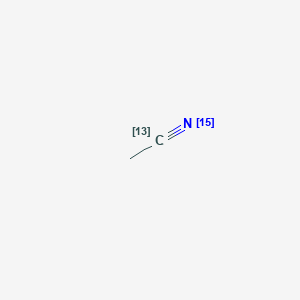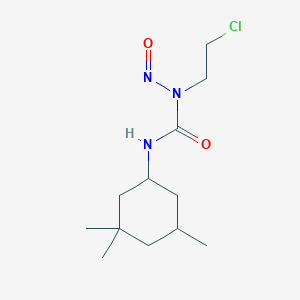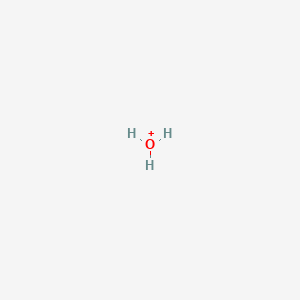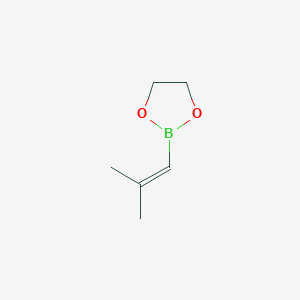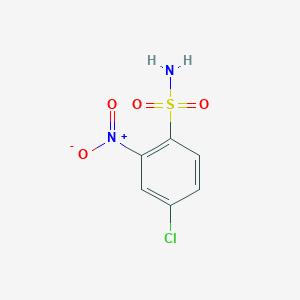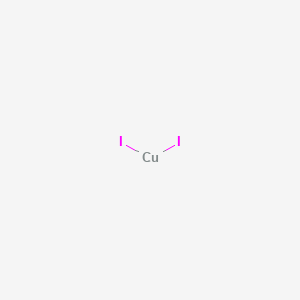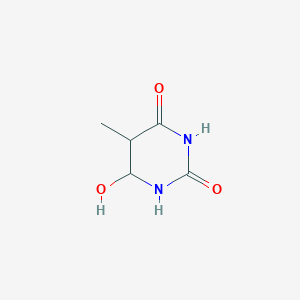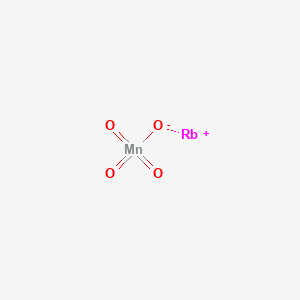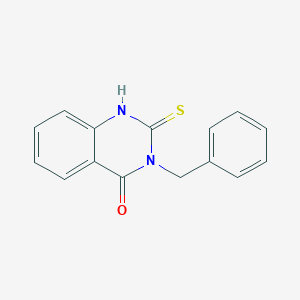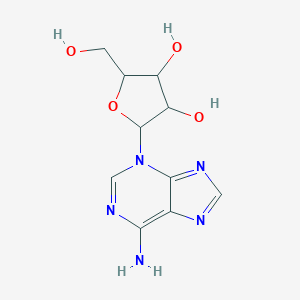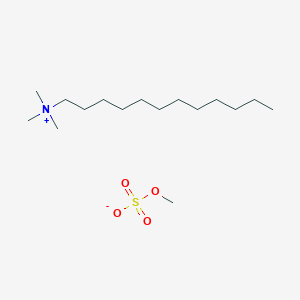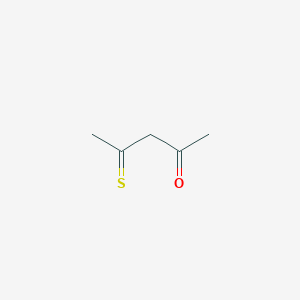
4-Sulfanylidenepentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfanylidenepentan-2-one, also known as 4-thio-2-pentanone, is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 4-Sulfanylidenepentan-2-one is not fully understood, but it is believed to act as a reactive sulfur species (RSS) donor. RSSs are known to regulate various biological processes, including cell signaling, gene expression, and redox homeostasis. 4-Sulfanylidenepentan-2-one has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Sulfanylidenepentan-2-one has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate the expression of various genes. In vivo studies have shown that 4-Sulfanylidenepentan-2-one can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Sulfanylidenepentan-2-one in lab experiments is its high reactivity and specificity towards sulfur-containing molecules. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations of using 4-Sulfanylidenepentan-2-one is its potential toxicity and instability. This compound can generate reactive oxygen species (ROS) and cause oxidative stress in cells, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-Sulfanylidenepentan-2-one. One potential direction is the development of new synthetic methods for this compound, which can improve yield and reduce toxicity. Another direction is the investigation of the mechanism of action of 4-Sulfanylidenepentan-2-one in more detail, which can lead to the discovery of new therapeutic targets. Additionally, the potential applications of 4-Sulfanylidenepentan-2-one in drug discovery and delivery systems should be explored further.
Synthesemethoden
The synthesis of 4-Sulfanylidenepentan-2-one can be achieved through several methods, including the reaction of pentan-2-one with hydrogen sulfide and a catalyst, or the reaction of pentan-2-one with thioacetamide and a reducing agent. One of the most commonly used methods for synthesizing 4-Sulfanylidenepentan-2-one is the reaction of pentan-2-one with Lawesson's reagent. This method is known for its high yield and simplicity.
Wissenschaftliche Forschungsanwendungen
4-Sulfanylidenepentan-2-one has been extensively studied for its potential applications in various fields of scientific research. In organic chemistry, this compound has been used as a building block for the synthesis of other sulfur-containing compounds. In biochemistry, 4-Sulfanylidenepentan-2-one has been studied for its potential as a reactive sulfur species (RSS) donor, which can regulate various biological processes. In medicinal chemistry, this compound has been investigated for its potential as a drug lead for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14660-20-9 |
|---|---|
Produktname |
4-Sulfanylidenepentan-2-one |
Molekularformel |
C5H8OS |
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
4-sulfanylidenepentan-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3H2,1-2H3 |
InChI-Schlüssel |
BGSNUDVDPJRWRH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C |
Kanonische SMILES |
CC(=O)CC(=S)C |
Synonyme |
2-Pentanone, 4-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



